molecular formula C16H13N5O2 B12431152 8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12431152
M. Wt: 307.31 g/mol
InChI Key: KEGRZIHIJHSMBU-UHFFFAOYSA-N
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Description

This compound is a fused heterocyclic system combining a pyrido[1,2-a]pyrimidin-4-one core with a [1,2,4]triazolo[4,3-a]pyridine moiety. Key structural features include:

  • 8-Methyl substitution on the pyrido-pyrimidinone ring, which may enhance lipophilicity and metabolic stability .

The pyrido-pyrimidinone scaffold is widely studied for its pharmacological relevance, particularly in kinase inhibition and antimicrobial activity, while the triazolopyridine moiety is associated with improved bioavailability in related compounds .

Properties

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

8-methyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-yloxymethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C16H13N5O2/c1-11-5-7-20-14(8-11)17-12(9-15(20)22)10-23-16-19-18-13-4-2-3-6-21(13)16/h2-9H,10H2,1H3

InChI Key

KEGRZIHIJHSMBU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2C=C1)COC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the formation of the triazolo and pyrido rings through a series of cyclization reactions. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . This method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the microwave-mediated synthesis method due to its efficiency and sustainability. The use of continuous flow reactors can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several characteristic transformations critical for functionalization and derivative synthesis:

Alkylation/Acylation

  • The triazolo-pyridine moiety undergoes alkylation at the oxygen atom using alkyl halides (e.g., methyl iodide) in the presence of NaH/DMF, yielding ether derivatives.

  • Acylation with acetyl chloride introduces ester groups at the methyl position, enhancing solubility for biological testing.

Oxidation

  • The methyl group on the pyrido-pyrimidinone core is oxidized to a carboxylic acid using KMnO₄ under acidic conditions (H₂SO₄/H₂O), enabling further derivatization.

Nucleophilic Substitution

  • The methoxy group in the triazole ring is replaced by amines (e.g., morpholine) via SN2 mechanisms, forming secondary amine derivatives.

Derivatization Reactions

Derivatives are synthesized to explore structure-activity relationships:

Reaction TypeReagents/ConditionsProduct Application
Coupling with AminesEthylenediamine, DCC, CH₂Cl₂CDK inhibitors with improved affinity
HydrolysisNaOH (aq)/EtOH, refluxCarboxylic acid intermediates
Reductive AminationNaBH₃CN, MeOHSecondary amines for cytotoxicity studies

Comparative Reaction Analysis

Reactivity differs significantly between structural analogs:

Compound ClassReactivity SitePreferred Reaction
Pyrido[1,2-a]pyrimidin-4-oneMethyl groupOxidation to carboxylic acid
Triazolo[4,3-a]pyridineMethoxy substituentNucleophilic substitution
Pyrazolo[3,4-d]pyrimidinePyrazole ringElectrophilic aromatic substitution

The triazolo-pyridine segment shows higher electrophilicity compared to pyrido-pyrimidinone, directing substitutions toward the methoxy group .

Mechanistic Insights

  • CDK Inhibition : The compound binds to cyclin-dependent kinases via hydrogen bonding between its pyrimidinone carbonyl and kinase active-site residues.

  • Oxidation Mechanism : MnO₄⁻ abstracts a hydrogen from the methyl group, forming a radical intermediate that oxidizes to a carboxylate.

Synthetic Methodologies

Multi-Step Synthesis

  • Core Formation : Cyclocondensation of 2-aminopyridine with β-keto esters under acidic conditions.

  • Triazole Coupling : Nucleophilic substitution between 3-hydroxy- triazolo[4,3-a]pyridine and the pyrido-pyrimidinone intermediate.

  • Functionalization : Sequential alkylation and oxidation to introduce desired substituents.

Optimization Techniques

  • Continuous Flow Reactors : Enhance yield (up to 78%) and reduce reaction time for large-scale production.

  • Catalytic Hydrogenation : Pd/C-mediated reduction minimizes byproducts during amine synthesis.

Stability and Reactivity

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids (pH < 2) or bases (pH > 12).

  • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications.

Scientific Research Applications

8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Matters : Pyrido[1,2-a] vs. pyrido[3,4-d] scaffolds (e.g., 4H-pyrido[1,2-a]pyrimidin-4-one in the target compound vs. 4(3H)-one in ) alter electronic distribution and binding interactions .
  • Triazolopyridine Modifications : The methoxy group in reduces basicity (predicted pKa ~7.23) compared to the target compound’s methyl group, which may affect membrane permeability .

Physicochemical Properties

Compound Name Melting Point (°C) Predicted Density (g/cm³) Predicted pKa Synthetic Yield (%)
8-Methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one Not reported ~1.48 (triazolo analog) ~7.5 (estimated) N/A
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one 159–160 N/A N/A 86
Diethyl 8-cyano-7-(4-nitrophenyl)-...-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate 243–245 N/A N/A 51
8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one N/A 1.48 ± 0.1 7.23 ± 0.40 N/A

Notes:

  • The target compound’s triazolopyridine-oxymethyl group likely increases molecular weight and polarity compared to halogenated derivatives (e.g., 3-chloro in ).
  • Lower synthetic yields (e.g., 51% in ) highlight challenges in synthesizing complex fused heterocycles.

Biological Activity

The compound 8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 949740-29-8) is a novel heterocyclic compound featuring a complex structure that combines triazole and pyridine functionalities. This compound has attracted significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

The molecular formula of the compound is C16H13N5O2C_{16}H_{13}N_5O_2, with a molecular weight of 307.31 g/mol. The detailed structural representation is crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₃N₅O₂
Molecular Weight307.31 g/mol
CAS Number949740-29-8

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole and pyridine moieties exhibit significant anticancer activity. For instance, derivatives of triazole have been shown to inhibit cell proliferation in various cancer cell lines. A study reported that specific triazolo-pyridine derivatives displayed IC50 values as low as 6.2 μM against colon carcinoma (HCT-116) cells, indicating potent cytotoxic effects .

Antimicrobial Properties

The antimicrobial activity of triazolo-pyridine derivatives has been well-documented. These compounds have shown effectiveness against a range of bacterial strains. For example, a related study indicated that triazole derivatives exhibited strong antibacterial activity compared to standard antibiotics like chloramphenicol .

Antiviral Activity

The antiviral potential of similar compounds has also been explored. Triazole-based compounds have been investigated for their ability to inhibit viral replication in vitro, suggesting that the incorporation of triazole rings can enhance antiviral efficacy .

The biological activities of 8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one are likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in DNA synthesis and repair in cancer cells.
  • Disruption of Cell Signaling : These compounds can interfere with signaling pathways that regulate cell growth and apoptosis.
  • Interaction with Nucleic Acids : The heterocyclic nature allows for potential interactions with DNA or RNA, leading to disruption of replication processes.

Study on Anticancer Activity

A specific case study evaluated the effects of a related triazolo-pyridine compound on human breast cancer cell lines (MCF-7). The study found that certain derivatives exhibited significant cytotoxicity with IC50 values around 27.3 μM . This highlights the potential for developing targeted therapies based on the structural characteristics of these compounds.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers synthesized various triazole derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics due to their broad-spectrum activity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one, and how can intermediates be validated?

  • Methodology : The compound’s core structure involves fused triazole-pyridine and pyrimidinone moieties. A typical approach includes:

  • Step 1 : Condensation of 2-aminopyridine derivatives with hydrazine intermediates under acidic conditions to form the triazole ring .
  • Step 2 : Coupling with a pyrimidinone precursor via nucleophilic substitution or oxidative cross-coupling (e.g., using iodine catalysts) to attach the methyl-oxymethyl bridge .
  • Validation : Intermediates are confirmed via 1H NMR^1 \text{H NMR} (e.g., singlet at δ 2.35 ppm for methyl groups) and 13C NMR^{13} \text{C NMR} (e.g., carbonyl signals at ~163 ppm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use multi-spectral analysis:

  • NMR : 1H NMR^1 \text{H NMR} detects aromatic protons (δ 6.5–8.5 ppm) and methylene/methoxy groups (δ 2.7–3.9 ppm). 13C NMR^{13} \text{C NMR} confirms sp² carbons (110–158 ppm) and carbonyls (~163 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C19H16N6O3\text{C}_{19}\text{H}_{16}\text{N}_6\text{O}_3: 377.1254) .
  • HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What purification strategies are effective for removing byproducts in the final synthesis step?

  • Methodology :

  • Recrystallization : Use methanol or ethanol for high-yield crystal growth, as demonstrated for structurally similar pyridopyrimidinones .
  • Chromatography : Silica gel columns with ethyl acetate/hexane (3:7) eluent remove polar impurities. Alumina plugs are effective for non-polar byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the oxidative coupling step?

  • Methodology :

  • Catalyst Screening : Iodine (I2_2) in 1,4-dioxane with TBHP oxidant achieves 74% yield for triazolopyridine derivatives, outperforming NIS or TBAI .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) inhibit side reactions compared to toluene .
  • Temperature Control : Room-temperature reactions minimize decomposition of labile intermediates .

Q. What mechanisms explain contradictory spectral data (e.g., unexpected 13C NMR^{13} \text{C NMR} shifts) in derivatives of this compound?

  • Methodology :

  • Steric Effects : Electron-withdrawing substituents (e.g., trifluoromethyl) deshield adjacent carbons, shifting peaks upfield .
  • Tautomerism : Pyrimidinone rings exhibit keto-enol tautomerism, altering δ values for carbonyls (160–165 ppm) and NH protons .
  • Validation : Compare computed (DFT) vs. experimental spectra to resolve ambiguities .

Q. How can researchers design analogs to enhance bioactivity while maintaining solubility?

  • Methodology :

  • Substitution Patterns : Introduce polar groups (e.g., -OH, -NH2_2) at position 8-methyl or the triazole ring to improve aqueous solubility .
  • Scaffold Hybridization : Fuse with coumarin or thieno-pyridines to modulate π-π stacking and binding affinity .
  • LogP Optimization : Balance lipophilicity (target LogP 2–4) using ClogP software .

Data Contradiction Analysis

Q. How should conflicting reports about the compound’s stability under acidic conditions be resolved?

  • Methodology :

  • Stress Testing : Replicate conditions (e.g., HCl/EtOH at 60°C) and monitor degradation via LC-MS.
  • Structural Insights : Acid-sensitive bonds (e.g., methyl-oxymethyl bridges) may hydrolyze, forming pyridinone and triazole fragments .
  • Stabilizers : Co-formulate with cyclodextrins or antioxidants (e.g., BHT) to mitigate decomposition .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

  • Methodology :

  • Kinase Profiling : Use ADP-Glo™ assays against a panel of 100+ kinases (e.g., CDK2, EGFR).
  • IC50_{50} Determination : Dose-response curves (1 nM–10 µM) with ATP competition .
  • Selectivity : Compare activity vs. off-target kinases (e.g., PKA, PKC) to assess specificity .

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